![molecular formula C21H17FN4O2S B2752530 5-苄基硫代-7-(3-氟苯基)-1,3-二甲基嘧啶并[4,5-d]嘧啶-2,4-二酮 CAS No. 872854-57-4](/img/structure/B2752530.png)

5-苄基硫代-7-(3-氟苯基)-1,3-二甲基嘧啶并[4,5-d]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

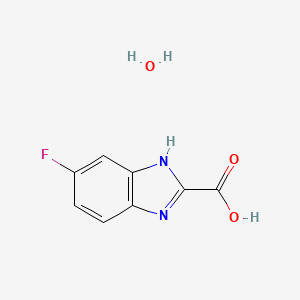

描述

Pyrimido[4,5-d]pyrimidines are a class of heterocyclic compounds that have been studied for their potential biological activities . They are known to exhibit a range of pharmacological effects including antibacterial, antifungal, and antiproliferative activities .

Synthesis Analysis

The synthesis of these types of compounds often involves the reaction of certain starting materials, such as 5-acetyl-4-aminopyrimidines, with carboxylic anhydrides or acid chlorides . The synthetic approaches provide an innovative molecular framework for the design of new active heterocyclic compounds .Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidines involves a bicyclic [6 + 6] system with two nitrogen atoms at positions 1 and 3 of the six-membered ring . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in their chemical properties .Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and can involve various mechanisms. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .科学研究应用

与 DNA 结构的相互作用

研究探索了与所讨论化合物在结构上相似的磺酰基 5-氟尿嘧啶衍生物与双链和 G 四链体 DNA 的相互作用。这些研究通过显示与癌症相关的基因调控相关的结构 G 四链体 DNA 的增加结合亲和力,提供了对这些化合物潜在抗癌活性的见解 (Q. Hu 等人,2012)。

合成和结构分析

类似嘧啶衍生物的合成和结构分析已被广泛研究。例如,对异构的吡唑并[3,4-d]嘧啶基分子及其晶体结构的研究揭示了分子二聚化和相互作用的见解,这对于理解这些化合物的化学性质和潜在的生物学应用至关重要 (K. Avasthi 等人,2002)。

生物活性

一些研究集中于嘧啶衍生物的生物活性,包括它们作为抗肿瘤剂的潜力。含有 5-氟尿嘧啶和氮芥的磺酰胺衍生物的设计和合成旨在获得具有有效抗肿瘤活性和低毒性的化合物 (Z. Huang 等人,2001)。此外,已经开发了功能化 1H-嘧啶的新型合成路线,进一步扩大了嘧啶化学在治疗性药物开发中的范围 (B. Altural 等人,1989)。

抗菌和抗真菌应用

合成和评估嘧啶衍生物的杀幼虫、抗菌和抗真菌活性突出了这些化合物在解决各种传染病方面的潜力。对三龄幼虫和各种微生物菌株表现出显着活性的化合物表明嘧啶衍生物在开发新的抗菌剂和抗真菌剂中的广谱效用 (S. Gorle 等人,2016)。

作用机制

While the specific mechanism of action for “5-Benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” is not available, related compounds have been found to exhibit their biological activities through various mechanisms. For instance, some pyrimido[4,5-d]pyrimidines act as inhibitors for cAMP-phosphodiesterase platelets .

未来方向

属性

IUPAC Name |

5-benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2S/c1-25-18-16(20(27)26(2)21(25)28)19(29-12-13-7-4-3-5-8-13)24-17(23-18)14-9-6-10-15(22)11-14/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHHTDGTCQPEPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC4=CC=CC=C4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2752447.png)

![N-(cyanomethyl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2752454.png)

![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752464.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2752465.png)

![2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2752468.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2752469.png)